molecular formula C12H24N2O B11972489 N-Cyclohexyl-N'-(1-methylbutyl)urea CAS No. 303091-95-4

N-Cyclohexyl-N'-(1-methylbutyl)urea

Katalognummer: B11972489
CAS-Nummer: 303091-95-4
Molekulargewicht: 212.33 g/mol
InChI-Schlüssel: FJQRSEXWVWHZQL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Cyclohexyl-N’-(1-methylbutyl)urea is an organic compound with the molecular formula C12H24N2O. It is a member of the urea family, characterized by the presence of a urea functional group (NH2-CO-NH2) substituted with cyclohexyl and 1-methylbutyl groups. This compound is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-N’-(1-methylbutyl)urea typically involves the reaction of cyclohexylamine with 1-methylbutyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

Cyclohexylamine+1-Methylbutyl isocyanateN-Cyclohexyl-N’-(1-methylbutyl)urea\text{Cyclohexylamine} + \text{1-Methylbutyl isocyanate} \rightarrow \text{N-Cyclohexyl-N'-(1-methylbutyl)urea} Cyclohexylamine+1-Methylbutyl isocyanate→N-Cyclohexyl-N’-(1-methylbutyl)urea

The reaction is usually performed in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of N-Cyclohexyl-N’-(1-methylbutyl)urea may involve continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and advanced purification techniques ensures the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-Cyclohexyl-N’-(1-methylbutyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The urea group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding amides or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted urea derivatives.

Wissenschaftliche Forschungsanwendungen

N-Cyclohexyl-N’-(1-methylbutyl)urea is utilized in various scientific research fields, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Used in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-Cyclohexyl-N’-(1-methylbutyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-Cyclohexyl-N’-(2-methylcyclohexyl)urea
  • N-Cyclohexyl-N’-(1-methylhexyl)urea
  • N-Cyclohexyl-N’-(cyclohexylmethyl)urea
  • N-Cyclohexyl-N’-(1,5-dimethylhexyl)urea

Uniqueness

N-Cyclohexyl-N’-(1-methylbutyl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, where its specific reactivity and interactions are desired.

Eigenschaften

CAS-Nummer

303091-95-4

Molekularformel

C12H24N2O

Molekulargewicht

212.33 g/mol

IUPAC-Name

1-cyclohexyl-3-pentan-2-ylurea

InChI

InChI=1S/C12H24N2O/c1-3-7-10(2)13-12(15)14-11-8-5-4-6-9-11/h10-11H,3-9H2,1-2H3,(H2,13,14,15)

InChI-Schlüssel

FJQRSEXWVWHZQL-UHFFFAOYSA-N

Kanonische SMILES

CCCC(C)NC(=O)NC1CCCCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.